molecular formula C20H20N2O2S B2551918 3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline CAS No. 872206-76-3

3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B2551918
CAS No.: 872206-76-3
M. Wt: 352.45
InChI Key: DTHBVAIRBCCLBJ-UHFFFAOYSA-N
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Description

3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a quinoline derivative featuring a 4-methylbenzenesulfonyl group at the 3-position and a pyrrolidin-1-yl substituent at the 4-position of the quinoline core. The sulfonyl group enhances metabolic stability and binding affinity, while the pyrrolidine moiety may influence solubility and conformational flexibility .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-15-8-10-16(11-9-15)25(23,24)19-14-21-18-7-3-2-6-17(18)20(19)22-12-4-5-13-22/h2-3,6-11,14H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHBVAIRBCCLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available quinoline derivatives.

    Sulfonylation: The quinoline core is sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out at room temperature or slightly elevated temperatures.

    Nucleophilic Substitution: The sulfonylated quinoline is then subjected to nucleophilic substitution with pyrrolidine. This step often requires a polar aprotic solvent like dimethylformamide (DMF) and may be catalyzed by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial synthesis include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and scalable processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl and pyrrolidinyl groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For example:

  • Inhibition of Tumor Growth : Compounds similar to 3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline have demonstrated the ability to inhibit proliferation in various cancer cell lines by inducing apoptosis and modulating signaling pathways such as PI3K/Akt and MAPK .
  • Case Study : A derivative was shown to effectively reduce tumor size in xenograft models, suggesting potential for further development as an anticancer agent .

Antimicrobial Properties

Quinoline derivatives have also been explored for their antimicrobial activities:

  • Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
  • Case Study : A related compound demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents .

CNS Activity

The compound's structure suggests possible interactions with central nervous system (CNS) targets:

  • Potential Effects : Modulation of neurotransmitter systems could lead to applications in treating neurological disorders.
  • Research Findings : Studies indicate that similar compounds can influence serotonin and dopamine pathways, which are crucial in mood regulation and cognitive function .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
AntimicrobialInhibits growth of Mycobacterium tuberculosis
CNS ModulationPotential effects on neurotransmitter systems

Synthesis Overview

StepReagents/ConditionsOutcome
Formation of QuinolineAniline derivatives, glycerol, sulfuric acidQuinoline core
Sulfonylation4-Methylbenzenesulfonyl chloride, baseSulfonamide derivative
Pyrrolidinyl SubstitutionPyrrolidine, suitable leaving groupFinal compound

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and pyrrolidinyl groups can enhance binding affinity and selectivity towards these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural Features and Substituent Variations

Key structural variations among analogs include:

  • Position and type of substituents on the quinoline core.
  • Nature of sulfonyl groups (e.g., phenyl vs. substituted phenyl).
  • Secondary heterocycles (e.g., pyrrolidine, piperidine).
Table 1: Structural Comparison of Selected Quinoline Derivatives
Compound Name Substituents Molecular Formula Key Features Biological Activity (If Reported)
3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline 3: 4-Methylbenzenesulfonyl
4: Pyrrolidin-1-yl
C₂₀H₂₀N₂O₂S - Sulfonyl group enhances stability
- Pyrrolidine improves solubility
Not explicitly reported
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline 6: Chloro
4: Piperidin-1-yl
2: Pyrrolidin-1-yl
C₁₈H₂₂ClN₃ - Dual heterocyclic substituents
- Chloro increases lipophilicity
Research applications (unspecified)
3-(Benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline 3: Benzenesulfonyl
4: Pyrrolidin-1-yl
6: Ethoxy
C₂₁H₂₂N₂O₃S - Ethoxy group may enhance metabolic resistance No activity data
8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline 3: 3-(Pyrrolidin-1-yl)benzenesulfonyl
8: Piperidin-4-yl
C₂₄H₂₈N₄O₂S - Bulky sulfonyl substituent
- Piperidine introduces basicity
Not reported
3-[(3-Chloro-4-fluorophenyl)sulfonyl]-7-fluoro-4-[2-(3-fluorophenyl)pyrrolidin-1-yl]quinoline 3: 3-Chloro-4-fluorophenylsulfonyl
4: Fluorophenyl-pyrrolidine
7: Fluoro
C₂₅H₁₈ClF₂N₂O₂S - Multiple halogen substituents
- Enhanced electronic effects
No explicit data

Physicochemical and Pharmacokinetic Implications

  • Solubility: Pyrrolidine and piperidine groups enhance aqueous solubility compared to unsubstituted quinolines .
  • Metabolic Stability : Sulfonyl groups reduce oxidative metabolism, as seen in benzenesulfonyl analogs .

Biological Activity

3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with a sulfonamide group and a pyrrolidine moiety, which contribute to its biological properties. The molecular formula is C18H20N2O2SC_{18}H_{20}N_2O_2S with a molecular weight of approximately 342.43 g/mol. Its unique structure allows for various interactions with biological targets, enhancing its therapeutic potential.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The sulfonyl group can interact with amino acid residues in enzymes, potentially inhibiting their activity.
  • DNA Intercalation : The quinoline core may intercalate into DNA, disrupting replication and transcription processes.
  • Antioxidant Activity : The compound has shown potential as an antioxidant, protecting cellular components from oxidative damage.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

  • Leukemia
  • Melanoma
  • Non-small cell lung cancer
  • Colon cancer

In these studies, the compound induced apoptosis and inhibited cell proliferation, showcasing an IC50 value comparable to established chemotherapeutic agents like cisplatin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. It has shown activity against several bacterial strains, indicating potential as a therapeutic agent in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer effectsInduced apoptosis in A431 and L1210 cell lines; IC50 values around 0.20 µM .
Study 2Investigate antimicrobial activityEffective against Staphylococcus aureus and Escherichia coli; demonstrated bactericidal effects .
Study 3Assess antioxidant propertiesReduced oxidative stress markers in rat liver microsomes; protective effects against lipid peroxidation .

Summary of Research Findings

  • Anticancer Effects : The compound has been shown to effectively induce apoptosis in multiple cancer cell lines, with mechanisms involving DNA intercalation and enzyme inhibition.
  • Antimicrobial Activity : Demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties : Exhibits protective effects against oxidative damage, highlighting its potential in preventing cellular aging and related diseases.

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